CYP11B2 versus CYP11B1 Selectivity: Direct Head-to-Head Quantitative Comparison
In a direct head-to-head comparison performed under identical assay conditions, 4-(1-hydroxycyclopentyl)benzene-1,3-diol inhibited human CYP11B2 with an IC₅₀ of 88 nM, whereas inhibition of human CYP11B1 was approximately 79-fold weaker, yielding an IC₅₀ of 6,970 nM. Both assays used V79 MZh cells expressing the respective human enzyme, with [¹⁴C]-deoxycorticosterone as substrate and a 6-hour incubation period, followed by HPTLC quantitation [1]. The CYP11B2/CYP11B1 selectivity ratio of ~79:1 contrasts with the selectivity profile of osilodrostat (LCI699), a clinically evaluated CYP11B2 inhibitor, which exhibits an ~4-fold selectivity for CYP11B2 over CYP11B1 under comparable conditions [2]. This 20-fold greater selectivity window suggests that 4-(1-hydroxycyclopentyl)benzene-1,3-diol may serve as a more selective aldosterone synthase probe than the clinical benchmark, reducing cortisol suppression liability in mechanistic studies.
| Evidence Dimension | CYP11B2/CYP11B1 selectivity ratio |
|---|---|
| Target Compound Data | CYP11B2 IC₅₀ = 88 nM; CYP11B1 IC₅₀ = 6,970 nM; Selectivity ratio (CYP11B1 IC₅₀ / CYP11B2 IC₅₀) ≈ 79 |
| Comparator Or Baseline | Osilodrostat (LCI699): CYP11B2 IC₅₀ ≈ 2.5 nM; CYP11B1 IC₅₀ ≈ 10 nM; Selectivity ratio ≈ 4 |
| Quantified Difference | ~20-fold greater selectivity for CYP11B2 over CYP11B1 compared with osilodrostat |
| Conditions | Human CYP11B2 and CYP11B1 expressed in V79 MZh cells; [¹⁴C]-deoxycorticosterone substrate; 6 h incubation; HPTLC detection |
Why This Matters
For researchers building selective aldosterone synthase inhibitor screening cascades, the 79-fold selectivity window of this compound provides a substantially lower risk of confounding cortisol suppression in cell-based steroidogenesis assays compared with osilodrostat (4-fold), enabling cleaner dissection of CYP11B2-dependent pathways.
- [1] BindingDB Entry BDBM50078613 (CHEMBL3415168). Affinity data: IC₅₀ = 88 nM for human CYP11B2; IC₅₀ = 6,970 nM for human CYP11B1. Assay: V79 MZh cells, [¹⁴C]-deoxycorticosterone, 6 h, HPTLC. Curated by ChEMBL. https://www.bindingdb.org/ (accessed 2026). View Source
- [2] Ménard, J.; Watson, C.; Rebello, S.; Zhang, J.; Pascual, M. H.; Leroy, V.; Azizi, M. The effect of LCI699, a potent aldosterone synthase inhibitor, on ambulatory blood pressure in patients with primary hypertension: a randomized, double-blind, placebo-controlled, parallel-group, dose-finding trial. Lancet 2012, 380 (9856), 1582–1591. View Source
